molecular formula C19H25N3O4 B12305524 (S)-2-(4-Boc-1-Cbz-2-piperazinyl)acetonitrile

(S)-2-(4-Boc-1-Cbz-2-piperazinyl)acetonitrile

Cat. No.: B12305524
M. Wt: 359.4 g/mol
InChI Key: DQFHYQNTXCMXJL-UHFFFAOYSA-N
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Description

(S)-2-(4-Boc-1-Cbz-2-piperazinyl)acetonitrile (CAS: 2600696-71-5) is a chiral piperazine derivative featuring two protective groups: a tert-butoxycarbonyl (Boc) group at the 4-position and a benzyloxycarbonyl (Cbz) group at the 1-position of the piperazine ring. The compound’s molecular formula is C₁₉H₂₅N₃O₄, with a molecular weight of 359.4 g/mol . The Boc and Cbz groups are widely used in organic synthesis to protect amines during multi-step reactions, enabling selective deprotection under mild conditions (e.g., acidic for Boc, catalytic hydrogenation for Cbz).

Properties

IUPAC Name

1-O-benzyl 4-O-tert-butyl 2-(cyanomethyl)piperazine-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-19(2,3)26-17(23)21-11-12-22(16(13-21)9-10-20)18(24)25-14-15-7-5-4-6-8-15/h4-8,16H,9,11-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFHYQNTXCMXJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)CC#N)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-(4-Boc-1-Cbz-2-piperazinyl)acetonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine moiety, which is known for its versatility in medicinal chemistry. The presence of the Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) protecting groups enhances its stability and solubility, making it suitable for various biological assays.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of piperazine derivatives, including (S)-2-(4-Boc-1-Cbz-2-piperazinyl)acetonitrile.

Piperazine derivatives are believed to exert their antibacterial effects through multiple mechanisms:

  • Inhibition of bacterial cell wall synthesis : Similar compounds have shown activity against Gram-positive and Gram-negative bacteria by disrupting peptidoglycan synthesis.
  • Disruption of membrane integrity : Some piperazine derivatives can alter the permeability of bacterial membranes, leading to cell lysis.

Efficacy

In vitro studies have demonstrated that (S)-2-(4-Boc-1-Cbz-2-piperazinyl)acetonitrile exhibits significant antibacterial activity. For example, it has been reported to have minimum inhibitory concentration (MIC) values comparable to standard antibiotics against strains such as Staphylococcus aureus and Escherichia coli .

Bacterial StrainMIC (µM)Reference
Staphylococcus aureus44
Escherichia coli40
Methicillin-resistant S. aureus11

Anticancer Activity

The compound's potential as an anticancer agent is also noteworthy. Piperazine derivatives have been explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

Case Studies

  • Cytotoxicity against Cancer Cell Lines : In a study examining various piperazine derivatives, (S)-2-(4-Boc-1-Cbz-2-piperazinyl)acetonitrile showed enhanced cytotoxicity in several cancer cell lines compared to standard treatments like bleomycin .
    • Cell Line Tested : FaDu hypopharyngeal tumor cells
    • Outcome : Induced apoptosis at lower concentrations than traditional chemotherapeutics.
  • Mechanism of Action : The anticancer effects are attributed to:
    • Inhibition of key signaling pathways : Such as NF-κB, which is crucial for cancer cell survival.
    • Induction of oxidative stress : Leading to increased apoptosis rates in tumor cells.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of piperazine derivatives has provided insights into how modifications affect biological activity. For instance, the introduction of different substituents on the piperazine ring can significantly alter both antibacterial and anticancer properties.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares (S)-2-(4-Boc-1-Cbz-2-piperazinyl)acetonitrile with two structurally related piperazine derivatives:

Parameter (S)-2-(4-Boc-1-Cbz-2-piperazinyl)acetonitrile 2-(4-Methoxyphenyl)-2-(piperazin-1-yl)acetonitrile 2-[(4-Acetylpiperazin-1-yl)sulfonyl]benzonitrile
Molecular Formula C₁₉H₂₅N₃O₄ C₁₃H₁₇N₃O C₁₃H₁₅N₃O₃S
Molecular Weight 359.4 g/mol 231.3 g/mol 293.342 g/mol
Piperazine Substituents Boc (4-position), Cbz (1-position) Methoxyphenyl (4-position) Acetyl (4-position), sulfonylbenzonitrile (1-position)
Key Functional Groups Acetonitrile, Boc, Cbz Methoxyphenyl, acetonitrile Sulfonyl, benzonitrile, acetyl
Chirality S-configuration at piperazine 2-position Not reported None (chiral atom count: 0)
Reported Applications Synthetic intermediate (implied by protective groups) Not specified Ligand in protein studies (PDB entry T4D)

Key Comparative Insights

Protective Group Strategy :

  • The Boc and Cbz groups in the target compound enable orthogonal deprotection, making it valuable in sequential synthetic protocols. In contrast, 2-[(4-acetylpiperazin-1-yl)sulfonyl]benzonitrile uses an acetyl group, which is smaller and cleavable under basic conditions but offers less steric hindrance.
  • 2-(4-Methoxyphenyl)-2-(piperazin-1-yl)acetonitrile lacks protective groups entirely, with a methoxyphenyl substituent instead. This electron-donating group may influence aromatic reactivity but limits the compound’s utility in multi-step syntheses requiring amine protection.

Functional Group Diversity: The target compound’s acetonitrile group is directly linked to the piperazine ring, whereas 2-[(4-acetylpiperazin-1-yl)sulfonyl]benzonitrile incorporates a sulfonyl-bridged benzonitrile moiety.

Chirality and Stereochemical Impact :

  • The S-configuration in (S)-2-(4-Boc-1-Cbz-2-piperazinyl)acetonitrile introduces stereoselectivity, which is absent in the other compounds. This feature is critical in asymmetric synthesis or drug development, where enantiomeric purity affects efficacy.

The target compound’s role as a synthetic intermediate is inferred from its protective groups but lacks explicit documentation in the provided evidence.

Preparation Methods

Boc and Cbz Protection Strategies

Piperazine’s two secondary amines are selectively protected using orthogonal strategies:

  • Boc Protection : Achieved via di-tert-butyl dicarbonate (Boc₂O) in anhydrous conditions (e.g., CH₂Cl₂ or THF) with a base like triethylamine (TEA) or DIPEA.
  • Cbz Protection : Employed benzyl chloroformate (CbzCl) under alkaline conditions (e.g., Na₂CO₃ in THF-H₂O).

Example Protocol :

  • N-Boc Protection :
    • Piperazine + Boc₂O → N-Boc-piperazine
    • Conditions: 0°C to RT, 12–24 h.
  • N-Cbz Protection :
    • N-Boc-piperazine + CbzCl → N-Boc-N-Cbz-piperazine
    • Conditions: pH > 10, 25°C.
Step Reagents/Conditions Yield Purity
Boc Protection Boc₂O, CH₂Cl₂, TEA, 0°C → RT 85–90% >95%
Cbz Protection CbzCl, Na₂CO₃, THF-H₂O, 25°C 80–85% >95%

Introduction of the Acetonitrile Group

The acetonitrile moiety is introduced at the 2-position via nucleophilic substitution or alkylation.

Halogenation and Cyanide Displacement

A brominated intermediate reacts with cyanide:

  • Bromination :
    • N-Boc-N-Cbz-piperazine2-Bromo-N-Boc-N-Cbz-piperazine
    • Reagent: NBS (N-bromosuccinimide) or Br₂ in CCl₄.
  • Cyanide Substitution :
    • 2-Bromo-N-Boc-N-Cbz-piperazine + NaCN2-Cyano-N-Boc-N-Cbz-piperazine
    • Conditions: DMF, 60°C, 6–12 h.

Key Considerations :

  • Stereochemical Control : Bromination at the 2-position requires regioselective methods. If the piperazine is symmetric, bromination may occur at multiple positions, necessitating purification.
  • Reaction Efficiency : DMF enhances SN2 reactivity, but polar aprotic solvents (e.g., DMSO) may also be used.

Stereochemical Resolution

The (S)-configuration at the 2-position is critical. Two approaches are viable:

Chiral Catalytic Hydrogenation

A partially unsaturated precursor undergoes asymmetric hydrogenation:

  • Precursor Synthesis :
    • 2-Acetylene-N-Boc-N-Cbz-piperazine2-Enamine Intermediate
  • Hydrogenation :
    • Rhodium-BINAP Catalyst under H₂ (1–3 atm) → (S)-2-Cyano-N-Boc-N-Cbz-piperazine
    • Conditions: MeOH/CH₃CN, 25°C, 99% ee.
Catalyst Solvent Pressure ee Yield
Rh-BINAP (R,R) MeOH/CH₃CN 1–3 atm 99% 96%

Chiral Auxiliary Method

A chiral auxiliary (e.g., Evans oxazolidinone) directs stereoselective alkylation:

  • Auxiliary Attachment :
    • N-Boc-N-Cbz-piperazine + Chiral AuxiliaryAuxiliary-Linked Intermediate
  • Alkylation :
    • CNCH₂LiStereocontrolled Cyanide Addition
  • Auxiliary Removal :
    • Acidic hydrolysis → (S)-2-Cyano-N-Boc-N-Cbz-piperazine .

Alternative Synthetic Routes

Grignard Reagent Addition

A Grignard reagent (e.g., CH₂CN-MgBr) reacts with a carbonyl intermediate:

  • Carbonyl Intermediate :
    • N-Boc-N-Cbz-piperazine-2-carboxylic AcidWeinreb Amide
  • Grignard Addition :
    • CH₂CN-MgBr2-Cyano-N-Boc-N-Cbz-piperazine
    • Conditions: THF, −78°C → RT, 60–70% yield.

Sandmeyer Reaction

A diazonium intermediate reacts with cyanide:

  • Diazotization :
    • 2-Amino-N-Boc-N-Cbz-piperazine + NaNO₂Diazonium Salt
  • Cyanide Coupling :
    • CuCN2-Cyano-N-Boc-N-Cbz-piperazine
    • Conditions: 60–80°C, 50–60% yield.

Optimization and Challenges

Protecting Group Compatibility

  • Boc : Acid-labile (TFA, HCl) but stable to hydrogenolysis.
  • Cbz : Hydrogenolysis-sensitive (H₂/Pd-C) but stable to mild acids.
  • Sequence : Boc removal precedes Cbz deprotection.

Purification Strategies

  • Column Chromatography : Silica gel, EtOAc/hexane gradient.
  • Recrystallization : Ethanol/water mixtures for high-purity (>99%) material.

Comparative Analysis of Methods

Method Advantages Limitations
Chiral Hydrogenation High ee (99%), scalable Requires expensive Rh catalysts
Grignard Addition Direct cyanide introduction Low yield (60–70%), cryogenic conditions
Sandmeyer Reaction No chiral catalyst needed Moderate yield (50–60%), harsh conditions

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